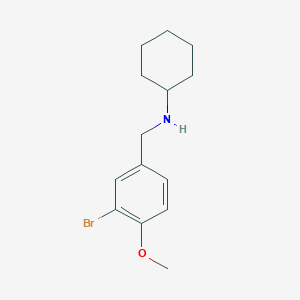

N-(3-bromo-4-methoxybenzyl)cyclohexanamine

Description

Contextualization within Benzylamine and Halogenated Aromatic Compound Chemistry

N-(3-bromo-4-methoxybenzyl)cyclohexanamine is a derivative of benzylamine , a class of compounds where a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) is bonded to a nitrogen atom. Benzylamine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of substituents on the aromatic ring, such as the bromo and methoxy (B1213986) groups in this case, allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and reactivity.

Furthermore, the presence of a bromine atom places this compound within the family of halogenated aromatic compounds . Halogen atoms, particularly bromine, are often incorporated into organic molecules in drug discovery to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The carbon-bromine bond also serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions.

General Significance as a Synthetic Intermediate and Organic Building Block

The primary significance of this compound lies in its role as a synthetic intermediate and an organic building block . csmres.co.uk In the context of drug discovery and medicinal chemistry, molecules like this are often not the final active pharmaceutical ingredient but are crucial precursors. The cyclohexylamine (B46788) portion provides a non-aromatic, three-dimensional element, which is often desirable for improving the pharmacokinetic properties of a drug candidate. The substituted benzyl group, on the other hand, can be tailored to interact with specific biological targets. The strategic placement of the bromo and methoxy groups offers multiple points for chemical modification, allowing chemists to generate libraries of related compounds for biological screening.

Scope and Objectives of Academic Research Perspectives on this compound

Academic research involving this compound and its analogs is often driven by the desire to explore new chemical space for the development of novel therapeutic agents. The synthesis of halogenated N-benzyl derivatives is a key strategy in projects aimed at understanding the molecular basis of a ligand's potency and selectivity for biological targets, such as G-protein coupled receptors. researchgate.net

A primary objective of such research is to investigate structure-activity relationships (SAR) . By systematically modifying the structure of this compound—for instance, by changing the position of the halogen, altering the alkoxy group, or modifying the cyclohexyl ring—researchers can gain insights into how these structural changes affect the compound's interaction with a particular receptor or enzyme. For example, studies on N-benzyl substituted phenethylamines have explored their activity as partial agonists at serotonin (B10506) receptors. researchgate.net This knowledge is crucial for the rational design of more potent and selective drug candidates.

Furthermore, the bromine atom can be utilized to study the potential role of halogen bonding in ligand-receptor interactions. Halogen bonds are non-covalent interactions that can contribute to the binding affinity and selectivity of a ligand. Synthesizing and evaluating brominated compounds like this compound allows researchers to probe these interactions and incorporate them into the design of new molecules. researchgate.net

Detailed Research Findings

The synthesis of this compound is most commonly achieved through a reductive amination reaction. This widely used method in organic chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

In the case of this compound, the starting materials are 3-bromo-4-methoxybenzaldehyde (B45424) and cyclohexylamine . The reaction proceeds by the nucleophilic attack of the cyclohexylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the N-(3-bromo-4-methoxybenzylidene)cyclohexanamine imine. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final secondary amine product. researchgate.netorganic-chemistry.org

A plausible experimental procedure, adapted from similar reductive aminations, would involve stirring 3-bromo-4-methoxybenzaldehyde and cyclohexylamine in a solvent like methanol (B129727). After a period to allow for imine formation, the reducing agent, such as sodium borohydride, would be added portion-wise. organic-chemistry.org The reaction progress would be monitored by a technique like thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, and the product extracted and purified, typically by column chromatography.

The table below summarizes the key reactants and reagents in this synthetic approach.

| Reactant/Reagent | Role | Rationale for Use |

| 3-Bromo-4-methoxybenzaldehyde | Aldehyde | Provides the substituted benzyl moiety. |

| Cyclohexylamine | Amine | Provides the cyclohexylamino group. |

| Methanol | Solvent | A common polar protic solvent for reductive aminations. |

| Sodium Borohydride (NaBH₄) | Reducing Agent | A mild and selective reducing agent for imines. |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-17-14-8-7-11(9-13(14)15)10-16-12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPGFGCYSXXOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355140 | |

| Record name | N-(3-bromo-4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355381-65-6 | |

| Record name | N-(3-bromo-4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to N 3 Bromo 4 Methoxybenzyl Cyclohexanamine

Retrosynthetic Analysis of the N-(3-bromo-4-methoxybenzyl)cyclohexanamine Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond between the benzylic carbon and the cyclohexylamine (B46788) nitrogen. This bond is the key linkage formed during the synthesis.

This disconnection suggests two primary synthetic strategies:

N-Alkylation Approach: This pathway involves a nucleophilic substitution reaction. The cyclohexylamine acts as the nucleophile, and the 3-bromo-4-methoxybenzyl group is the electrophile, typically in the form of a benzyl (B1604629) halide (e.g., 3-bromo-4-methoxybenzyl bromide). This is a direct and common method for forming C-N bonds.

Reductive Amination Approach: This strategy involves the formation of an imine intermediate by condensing cyclohexylamine with 3-bromo-4-methoxybenzaldehyde (B45424). The subsequent reduction of this imine yields the target secondary amine. This two-step, often one-pot, procedure is a powerful and widely used method in amine synthesis. researchgate.net

These two approaches form the basis for the most common and practical syntheses of this compound, utilizing key precursors such as cyclohexylamine, 3-bromo-4-methoxybenzaldehyde, and 3-bromo-4-methoxybenzyl halides.

Conventional Synthetic Routes for this compound

Conventional methods for synthesizing the title compound are dominated by direct alkylation and reductive amination, which are reliable and well-established in organic chemistry.

Direct N-alkylation involves the reaction of cyclohexylamine with an appropriate 3-bromo-4-methoxybenzyl electrophile, such as 3-bromo-4-methoxybenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

A significant challenge in the N-alkylation of primary amines like cyclohexylamine is the potential for over-alkylation, leading to the formation of a tertiary amine as a byproduct. To achieve selective mono-alkylation, specific reaction conditions must be employed. One strategy involves using the amine hydrobromide salt and a carefully chosen base, which allows for the selective deprotonation and reaction of the primary amine while the secondary amine product remains protonated and unreactive. researchgate.net

The choice of solvent and base is critical for optimizing the reaction yield and selectivity. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for this type of substitution reaction. researchgate.net

Table 1: Representative Conditions for Selective N-Alkylation

| Electrophile | Amine | Base | Solvent | Temperature (°C) | Potential Outcome |

|---|---|---|---|---|---|

| 3-bromo-4-methoxybenzyl bromide | Cyclohexylamine | K₂CO₃ or Et₃N | DMF | 25-60 | Good yield of the target secondary amine |

This is an interactive data table. Users can sort and filter the data.

Reductive amination is a highly efficient and versatile method for synthesizing amines. organic-chemistry.org This process begins with the reaction of 3-bromo-4-methoxybenzaldehyde with cyclohexylamine to form an imine (or Schiff base). This intermediate is then reduced in situ to afford this compound.

A wide array of reducing agents can be employed for the reduction step, each with its own advantages regarding selectivity, reactivity, and mildness of reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective choice. researchgate.net Other reagents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are also frequently used, particularly for their milder nature and high selectivity.

Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂), is another effective reduction method, often providing very clean reaction products.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), THF | Cost-effective, widely available, requires careful pH control. redalyc.org | redalyc.org |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Mild, tolerant of acidic conditions, high selectivity. | |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol (B145695), Ethyl Acetate | Clean reaction, high yield, but may be sensitive to other functional groups. |

This is an interactive data table. Users can sort and filter the data.

The precursors for the aforementioned routes, such as 3-bromo-4-methoxybenzaldehyde, can be prepared through multi-step synthetic sequences from simpler, more readily available chemicals. syrris.jpchemrxiv.org A plausible route to 3-bromo-4-methoxybenzaldehyde starts from 4-methoxybenzaldehyde (B44291) (p-anisaldehyde).

The synthesis pathway could involve the following key steps:

Electrophilic Bromination: The aromatic ring of 4-methoxybenzaldehyde is activated by the methoxy (B1213986) group, directing bromination to the ortho position (position 3). This reaction can be carried out using bromine in a suitable solvent like acetic acid.

Purification: The resulting 3-bromo-4-methoxybenzaldehyde is then purified via standard techniques like recrystallization or column chromatography. nih.gov

Alternatively, 3-bromo-4-methoxybenzyl alcohol could be synthesized and then oxidized to the aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The alcohol itself can be prepared from 3-bromo-4-methoxybenzoic acid via reduction. This multi-step approach allows for the construction of the key precursor from basic building blocks.

Advanced and Catalytic Methods in this compound Synthesis

Modern synthetic chemistry often focuses on developing more efficient, selective, and environmentally benign catalytic methods.

While palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) typically forms a bond between an aryl or vinyl halide and an amine, variations of palladium catalysis can be applied to reductive amination protocols. These advanced methods can offer higher efficiency and milder reaction conditions.

An example of such a method is a tandem one-pot reductive amination using palladium nanoparticles supported on a material like graphite (B72142) oxide (Pd@GO) as a catalyst. researchgate.net In such a system, the palladium catalyst can facilitate both the initial condensation or a related step and the subsequent reduction. For instance, a nitro group on the aromatic ring could be reduced to an amine, which then participates in a reductive amination with an aldehyde, all catalyzed by the same palladium system. While not a direct cross-coupling in the traditional sense, it represents a sophisticated, palladium-catalyzed approach to C-N bond formation for amine synthesis. These catalytic systems are often recyclable, adding to the sustainability of the process. researchgate.net

Exploration of Other Transition Metal-Mediated Transformations

Beyond the classical reductive amination, other transition metal-catalyzed methods offer alternative pathways for the synthesis of this compound. These methods often involve the coupling of a suitable benzyl derivative with cyclohexylamine, mediated by a transition metal catalyst.

One such approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This elegant and atom-economical process typically utilizes a ruthenium or iridium catalyst to couple an alcohol with an amine. rsc.org In the context of synthesizing the target molecule, this would involve the reaction of (3-bromo-4-methoxyphenyl)methanol (B1338300) with cyclohexylamine. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, with the borrowed hydrogen being returned in the final reduction step. rsc.org The only byproduct of this reaction is water, making it an environmentally benign approach. rsc.org

Copper-catalyzed reactions also present a viable option for the synthesis of secondary amines. researchgate.net Heterogeneous copper catalysts have been shown to be effective for both direct reductive amination and the amination of alcohols. researchgate.net These catalysts offer the advantages of being more earth-abundant and generally less expensive than their precious metal counterparts. The reaction would proceed by adsorbing the reactants onto the catalyst surface, facilitating the C-N bond formation and subsequent reduction.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be adapted for this synthesis. This would typically involve the reaction of 3-bromo-4-methoxybenzyl bromide or a related electrophile with cyclohexylamine in the presence of a palladium catalyst and a suitable base. While highly effective for forming aryl-amine bonds, its application to benzylamines is also well-established.

The choice of a specific transition metal-mediated transformation would depend on factors such as substrate availability, desired reaction conditions, and cost-effectiveness. A comparative overview of potential catalysts for the synthesis of N-benzyl cyclohexanamines is presented in Table 1.

| Catalyst System | Reactants | Typical Conditions | Advantages |

| [Cp*IrCl2]2/K2CO3 | (3-bromo-4-methoxyphenyl)methanol, Cyclohexylamine | Inert atmosphere, high temperature | High atom economy, water as the only byproduct |

| Heterogeneous Cu/SiO2 | 3-bromo-4-methoxybenzaldehyde, Cyclohexylamine, H2 | Hydrogen atmosphere, elevated temperature and pressure | Use of an earth-abundant metal, catalyst recyclability |

| Pd(OAc)2/Buchwald-Hartwig ligand | 3-bromo-4-methoxybenzyl bromide, Cyclohexylamine | Inert atmosphere, base (e.g., NaOtBu) | High functional group tolerance, well-established methodology |

| [RuCl2(p-cymene)]2/Ph2SiH2 | 3-bromo-4-methoxybenzaldehyde, Cyclohexylamine | Mild conditions, use of a silane (B1218182) reducing agent | High chemoselectivity, tolerance of various functional groups |

Table 1: Comparison of Potential Transition Metal Catalysts for the Synthesis of this compound

Process Optimization and Yield Enhancement in the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. For the prevalent reductive amination pathway, several parameters can be fine-tuned.

The choice of reducing agent is a critical factor. While sodium borohydride is a common and effective choice, other reagents such as sodium triacetoxyborohydride or sodium cyanoborohydride can offer milder reaction conditions and improved selectivity. Catalytic hydrogenation using H2 gas over a metal catalyst (e.g., Pd/C, PtO2) is another powerful method, often providing very clean reactions and high yields. acsgcipr.org

Solvent selection also plays a significant role. The solvent must be capable of dissolving the reactants and intermediates without interfering with the reaction. Alcohols like methanol or ethanol are frequently used, as they are good solvents and can also participate in the reaction mechanism. researchgate.net The pH of the reaction medium can also be critical; slightly acidic conditions often favor the formation of the iminium ion intermediate, which is more readily reduced than the starting carbonyl compound. rsc.org

Temperature and reaction time are interdependent variables that need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables simultaneously. This can lead to the identification of the optimal set of conditions for achieving the highest possible yield and purity of the final product. Table 2 provides a hypothetical optimization study for the reductive amination of 3-bromo-4-methoxybenzaldehyde with cyclohexylamine.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH4 | Methanol | 25 | 24 | 75 |

| 2 | NaBH4 | Methanol | 50 | 12 | 82 |

| 3 | NaBH(OAc)3 | Dichloromethane | 25 | 18 | 88 |

| 4 | H2 (50 psi), Pd/C | Ethanol | 25 | 16 | 95 |

| 5 | H2 (50 psi), Pd/C | Ethanol | 40 | 8 | 97 |

Table 2: Hypothetical Optimization of the Reductive Amination Synthesis of this compound

Green Chemistry Principles and Sustainable Synthesis Innovations for this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally responsible and sustainable processes. wikipedia.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and less wasteful chemical syntheses.

One of the key tenets of green chemistry is the use of catalytic reagents over stoichiometric ones. acsgcipr.org Transition metal-catalyzed reactions, particularly those employing catalytic hydrogenation or borrowing hydrogen methodologies, are prime examples of this principle in action. These methods reduce waste by minimizing the use of reagents that are incorporated into the final product. rsc.org

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as water, ethanol, or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. rsc.orgias.ac.in For instance, reductive amination can be performed in aqueous media, often with the aid of surfactants to form micelles that can host the reaction. organic-chemistry.org

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. The borrowing hydrogen methodology is an excellent example of a highly atom-economical reaction, as it ideally produces only water as a byproduct. rsc.org In contrast, reactions that use stoichiometric reducing agents have lower atom economy due to the formation of inorganic byproducts.

Energy efficiency is also a key consideration. Developing reactions that can be conducted at ambient temperature and pressure reduces the energy consumption of the process. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating by rapidly and directly heating the reaction mixture.

Finally, the use of renewable feedstocks is a long-term goal of sustainable chemistry. While the starting materials for this compound are currently derived from petrochemical sources, future innovations may allow for their synthesis from bio-based resources. acs.org Table 3 outlines some green chemistry strategies applicable to the synthesis of the target compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Employing catalytic hydrogenation (e.g., Pd/C) or borrowing hydrogen catalysts (e.g., Ru, Ir complexes) instead of stoichiometric reducing agents. rsc.orgacsgcipr.org |

| Safer Solvents | Utilizing water, ethanol, or performing the reaction under solvent-free conditions where possible. rsc.orgias.ac.in |

| Atom Economy | Favoring reactions like the borrowing hydrogen methodology that maximize the incorporation of reactant atoms into the final product. rsc.org |

| Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures; exploring microwave-assisted synthesis. |

| Renewable Feedstocks | Investigating future synthetic routes from bio-based starting materials. acs.org |

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Chemical Reactivity and Transformation Studies of N 3 Bromo 4 Methoxybenzyl Cyclohexanamine

Reactivity of the Aryl Bromide Moiety in N-(3-bromo-4-methoxybenzyl)cyclohexanamine

The carbon-bromine bond on the aromatic ring is a key site for modifications, particularly through metal-catalyzed reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the aryl bromide position.

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For this compound, this allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl (B1604629) ring.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene | 92 | N-(4-methoxy-3-phenylbenzyl)cyclohexanamine |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 88 | N-(4-methoxy-3-(p-tolyl)benzyl)cyclohexanamine |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DMF | 85 | N-(4-methoxy-3-(thiophen-2-yl)benzyl)cyclohexanamine |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This transformation has become a cornerstone of medicinal chemistry for synthesizing arylamines. wikipedia.org The reaction's scope is broad, accommodating a wide variety of amines and aryl halides. libretexts.orgnih.gov In the context of this compound, the aryl bromide can be coupled with primary or secondary amines to generate more complex diaryl or alkyl-aryl amine structures. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. nih.gov

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Product |

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 85 | N¹-cyclohexyl-N⁴-(4-methoxyphenyl)benzene-1,4-diamine |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 90 | 4-(5-((cyclohexylamino)methyl)-2-methoxyphenyl)morpholine |

| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 82 | N-benzyl-5-((cyclohexylamino)methyl)-2-methoxybenzenamine |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.govmasterorganicchemistry.com This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. nih.govyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

The benzene (B151609) ring of this compound is substituted with electron-donating groups (methoxy and an alkylamine side chain), which deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions on this substrate are generally disfavored and would require harsh conditions, such as high temperatures and very strong nucleophiles, likely resulting in low yields and potential side reactions. youtube.com The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more polarized C-X bond. masterorganicchemistry.comyoutube.com

Table 3: Expected Outcome of Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Expected Outcome |

| Sodium methoxide | High Temp., High Press. | Very low yield |

| Sodium amide | High Temp. | Low yield/Decomposition |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom on an organic compound is swapped for a metal, most commonly lithium. wikipedia.org This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent like n-butyllithium or t-butyllithium to prevent side reactions. tcnj.edu The exchange converts the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. wikipedia.orgias.ac.in

This reactive intermediate can then be "quenched" by adding an electrophile, allowing for the formation of a new bond and the introduction of a wide variety of functional groups. tcnj.edu This two-step sequence provides a powerful method for the regioselective functionalization of aryl halides. organic-chemistry.org

Table 4: Hypothetical Halogen-Metal Exchange and Electrophilic Quench

| Step 1 Reagent | Step 2 Electrophile | Product |

| n-BuLi | Carbon dioxide (CO₂) | 5-((cyclohexylamino)methyl)-2-methoxybenzoic acid |

| t-BuLi | N,N-Dimethylformamide (DMF) | 5-((cyclohexylamino)methyl)-2-methoxybenzaldehyde |

| n-BuLi | Benzaldehyde | (5-((cyclohexylamino)methyl)-2-methoxyphenyl)(phenyl)methanol |

| n-BuLi | Acetone | 2-(5-((cyclohexylamino)methyl)-2-methoxyphenyl)propan-2-ol |

Transformations Involving the Secondary Amine Functionality of this compound

The secondary amine group is nucleophilic and readily undergoes reactions such as acylation, sulfonylation, and further alkylation.

Secondary amines react with acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid byproduct. This reaction yields N,N-disubstituted amides. Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a base, resulting in the formation of a stable sulfonamide. These reactions are generally high-yielding and serve to protect the amine or introduce new functional moieties.

Table 5: Hypothetical Acylation and Sulfonylation Reactions

| Reagent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-(3-bromo-4-methoxybenzyl)-N-cyclohexylacetamide |

| Benzoyl chloride | Pyridine | THF | N-(3-bromo-4-methoxybenzyl)-N-cyclohexylbenzamide |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | N-(3-bromo-4-methoxybenzyl)-N-cyclohexyl-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Pyridine | THF | N-(3-bromo-4-methoxybenzyl)-N-cyclohexylmethanesulfonamide |

The secondary amine can be further alkylated by reaction with alkyl halides. researchgate.net This SN2 reaction converts the secondary amine into a tertiary amine. The choice of base and solvent can influence the reaction's efficiency. researchgate.net If a sufficient excess of the alkylating agent is used, or if the resulting tertiary amine is treated again with an alkyl halide, a second alkylation can occur. This process, known as quaternization, results in the formation of a quaternary ammonium salt, which is a permanently charged ionic species.

Table 6: Hypothetical Further Alkylation and Quaternization

| Alkylating Agent | Stoichiometry | Product (Tertiary Amine) | Product (Quaternary Salt) |

| Methyl iodide | 1 equivalent | N-(3-bromo-4-methoxybenzyl)-N-methylcyclohexanamine | - |

| Methyl iodide | Excess | - | N-(3-bromo-4-methoxybenzyl)-N,N-dimethylcyclohexan-1-aminium iodide |

| Ethyl bromide | 1 equivalent | N-(3-bromo-4-methoxybenzyl)-N-ethylcyclohexanamine | - |

| Ethyl bromide | Excess | - | N-(3-bromo-4-methoxybenzyl)-N,N-diethylcyclohexan-1-aminium bromide |

Condensation Reactions with Carbonyl Compounds

This compound, as a secondary amine, is expected to react with carbonyl compounds such as aldehydes and ketones. The initial step of this reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This is typically followed by dehydration. Unlike primary amines which form imines, secondary amines react with aldehydes and ketones that have an α-hydrogen to form enamines.

The general mechanism involves the formation of an intermediate carbinolamine, which then undergoes acid-catalyzed dehydration. The loss of water results in the formation of an iminium ion. Subsequent deprotonation of an adjacent carbon atom (the α-carbon of the original carbonyl compound) yields the stable enamine product. The presence of the bulky cyclohexyl and substituted benzyl groups may introduce steric hindrance, potentially influencing the reaction rate.

Below is a table outlining potential condensation reactions with various carbonyl compounds.

| Carbonyl Reactant | Expected Product Type | Plausible Structure of Product |

| Acetone | Enamine | 1-(3-bromo-4-methoxybenzyl)-N-cyclohexyl-N-(prop-1-en-2-yl)amine |

| Cyclohexanone | Enamine | N-(3-bromo-4-methoxybenzyl)-N-(cyclohex-1-en-1-yl)cyclohexanamine |

| Benzaldehyde | (Unstable Iminium Ion) | N-(3-bromo-4-methoxybenzyl)-N-benzylidenecyclohexan-1-aminium |

Note: Reactions with aldehydes lacking α-hydrogens, like benzaldehyde, will stop at the iminium ion stage as enamine formation is not possible.

Chemical Modifications of the Methoxybenzyl Substructure

The 3-bromo-4-methoxybenzyl moiety is a key feature of the molecule, offering several avenues for chemical modification. The aromatic ring is substituted with both an activating group (methoxy) and a deactivating group (bromo), leading to specific reactivity patterns.

Electrophilic Aromatic Substitution on the Activated Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the bromine atom (-Br). masterorganicchemistry.com

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Bromo Group (-Br): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing).

Considering the positions on the benzene ring relative to the CH₂ group at position 1:

Position 4 (para to CH₂) is occupied by the methoxy group.

Position 3 (meta to CH₂) is occupied by the bromo group.

The methoxy group strongly directs incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 6, which is already part of the benzyl group). The bromo group directs to its ortho (positions 2 and 4) and para (position 6) positions. The combined effect is that the methoxy group's powerful activating and directing influence will dominate. Position 3 is blocked by bromine. Therefore, electrophilic attack is most likely to occur at position 5 (ortho to the methoxy group and meta to the bromo group) and position 2 (ortho to the bromo group and meta to the methoxy group). Due to steric hindrance from the adjacent bromo group, substitution at position 2 might be less favored than at position 5.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlumenlearning.com

| Reaction Type | Reagents | Major Predicted Product |

| Nitration | HNO₃, H₂SO₄ | N-(3-bromo-4-methoxy-5-nitrobenzyl)cyclohexanamine |

| Bromination | Br₂, FeBr₃ | N-(3,5-dibromo-4-methoxybenzyl)cyclohexanamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(3-bromo-5-acetyl-4-methoxybenzyl)cyclohexanamine |

Oxidative and Reductive Transformations of the Aromatic System

The p-methoxybenzyl (PMB) group is well-known in synthetic chemistry as a protecting group for alcohols and amines because it can be cleaved under specific oxidative conditions. chem-station.com While not a protecting group in this context, the 4-methoxybenzyl substructure is susceptible to similar transformations.

Oxidative Cleavage: The C-N bond between the benzyl group and the cyclohexanamine nitrogen can be susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are often used for the deprotection of PMB-protected amines. chem-station.comnih.gov This reaction proceeds via oxidation of the electron-rich benzene ring, leading to the formation of an iminium ion which is subsequently hydrolyzed to yield 3-bromo-4-methoxybenzaldehyde (B45424) and cyclohexanamine.

Reductive Transformations: The aromatic ring can potentially undergo reduction, although conditions must be chosen carefully to avoid affecting other functional groups. Birch reduction (using an alkali metal in liquid ammonia with an alcohol) could selectively reduce the aromatic ring, yielding a non-conjugated diene. However, the C-Br bond may also be susceptible to reduction under these conditions. Catalytic hydrogenation at high pressure and temperature could reduce the benzene ring to a cyclohexane ring, but this would also likely lead to the cleavage of the C-N bond (hydrogenolysis).

Derivatization Strategies and Analogue Synthesis for this compound

This compound serves as a versatile starting material for the synthesis of a wide range of analogues through modification of the cyclohexane ring or by constructing new heterocyclic systems.

Cyclohexane Ring Modifications and Stereochemical Control

The cyclohexane ring offers a scaffold for further functionalization. While specific studies on this molecule are not prevalent, general methods for cyclohexane modification can be applied. For instance, oxidation of the C-H bonds on the cyclohexane ring could introduce hydroxyl or keto groups, providing new handles for further reactions. The stereochemistry of the cyclohexyl group, which exists predominantly in a chair conformation, will influence the regioselectivity and stereoselectivity of these modifications. The bulky N-substituent may direct incoming reagents to specific positions on the ring.

Annulation Reactions and Heterocyclic Formation (e.g., Azetidinone, Oxadiazole)

The secondary amine functionality is a key starting point for building various heterocyclic rings, which are important pharmacophores in medicinal chemistry.

Azetidinone Formation: Azetidinones, also known as β-lactams, are a core feature of many antibiotics. A common route to their synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene and an imine. derpharmachemica.comresearchgate.net To synthesize an azetidinone from this compound, a two-step process can be envisioned. First, the secondary amine would need to be converted to an imine (Schiff base). This is not directly possible. However, a well-established method involves the reaction of a secondary amine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction proceeds via an intermediate that cyclizes to form the β-lactam ring. nih.govmdpi.com

| Reactants | Base / Solvent | Product Type |

| This compound, Chloroacetyl chloride | Triethylamine / Dioxane | 1-(3-bromo-4-methoxybenzyl)-1-cyclohexyl-4-chloroazetidin-2-one |

Oxadiazole Formation: Oxadiazoles are five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom. ijper.org The synthesis of 1,3,4-oxadiazoles typically begins with a carboxylic acid hydrazide. nih.gov To prepare an oxadiazole from the title compound, a multi-step synthetic sequence would be necessary. For example, the nitrogen atom could be acylated, followed by transformations to introduce the necessary hydrazide functionality, which could then be cyclized with a suitable one-carbon component (like carbon disulfide or an orthoester) to form the 1,3,4-oxadiazole ring. researchgate.net

Similarly, 1,2,4-oxadiazoles are often synthesized from amidoximes, which in turn can be prepared from nitriles. tandfonline.com A synthetic route starting from this compound would require significant functional group manipulations to build the necessary precursors for the oxadiazole ring.

Theoretical and Computational Investigations of N 3 Bromo 4 Methoxybenzyl Cyclohexanamine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-(3-bromo-4-methoxybenzyl)cyclohexanamine. These calculations can predict a variety of properties that are crucial for understanding the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzyl group, particularly the aromatic ring and the oxygen atom of the methoxy (B1213986) group. The lone pairs of the nitrogen atom in the cyclohexanamine moiety also contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with a significant contribution from the antibonding orbitals associated with the carbon-bromine bond. This distribution suggests that the molecule would be susceptible to electrophilic attack at the methoxy-substituted ring and the nitrogen atom, while nucleophilic attack might be directed towards the carbon atom attached to the bromine.

A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar bromo- and methoxy-substituted aromatic compounds suggest that the presence of these substituents can modulate the HOMO-LUMO gap. The electron-donating methoxy group tends to raise the HOMO energy, while the electron-withdrawing bromine atom can lower the LUMO energy, collectively narrowing the energy gap and potentially increasing the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound *

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are hypothetical and are based on typical DFT calculations for structurally related molecules.

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the cyclohexanamine moiety, consistent with the presence of lone pairs of electrons. nih.gov These regions would be the primary sites for protonation and interaction with electrophiles. The area around the bromine atom is also likely to exhibit some negative potential due to its lone pairs. In contrast, the hydrogen atoms of the amine group and the aromatic ring are expected to be in regions of positive potential, making them potential sites for hydrogen bonding and interaction with nucleophiles.

Quantum chemical calculations can provide detailed information about the nature of chemical bonds and non-covalent interactions within a molecule. For this compound, this includes the analysis of bond lengths, bond angles, and dihedral angles. These geometric parameters are influenced by both steric and electronic effects.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can play a role in stabilizing certain conformations of the molecule. For instance, hyperconjugative interactions between the C-H bonds of the cyclohexyl ring and the nitrogen lone pair, or between the benzylic C-H bonds and the aromatic pi-system, can influence the molecule's conformational preferences and reactivity. Natural Bond Orbital (NBO) analysis is a computational technique that can quantify these interactions and provide insights into the delocalization of electron density.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound arises from the rotational freedom around several single bonds, including the bond connecting the benzyl (B1604629) group to the nitrogen atom and the bonds within the cyclohexyl ring. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

The cyclohexyl ring can exist in several conformations, with the chair form being the most stable. The bulky N-(3-bromo-4-methoxybenzyl) group is expected to preferentially occupy an equatorial position on the chair conformer to minimize steric hindrance, a phenomenon well-documented in substituted cyclohexanes. youtube.com

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time at a given temperature. By simulating the motion of the atoms, MD can provide insights into the dynamic behavior of the molecule, including the flexibility of the side chain and the interconversion between different conformers. These simulations can reveal the most populated conformational states and the timescales of conformational changes, which are crucial for understanding how the molecule interacts with its environment.

Spectroscopic Property Predictions through Computational Models (e.g., NMR, IR, UV-Vis)

Computational models are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. mdpi.com For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm its structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculations can help in the assignment of complex NMR spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed, yielding a theoretical IR spectrum. epstem.net This allows for the assignment of characteristic vibrational modes, such as the N-H stretch, C-H stretches of the aromatic and aliphatic groups, and the C-O and C-Br stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. mdpi.com This can provide information about the electronic transitions, such as π→π* transitions within the aromatic ring, and help to understand the molecule's color and photophysical properties.

Table 2: Predicted Spectroscopic Data for this compound *

| Spectroscopy | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (C-Br) | ~115 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3300 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | ~280 nm |

Note: These values are illustrative and based on computational predictions for analogous structures.

Prediction of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, computational methods could be used to study a variety of potential transformations. For example, the mechanism of nucleophilic substitution at the benzylic position or at the carbon bearing the bromine atom could be investigated. The calculations would involve locating the transition state structure for the substitution reaction and calculating its energy relative to the reactants. This would provide insights into the feasibility of the reaction and the factors that influence its rate. Similarly, the mechanism of N-dealkylation or oxidation of the amine could be explored computationally. These studies are critical for understanding the chemical stability and metabolic fate of the molecule.

Advanced Structure-Reactivity Relationship Studies via Computational Approaches

Without dedicated computational studies, it is not possible to present detailed research findings or construct data tables related to the structure-reactivity relationship of this compound.

Role and Potential Applications of N 3 Bromo 4 Methoxybenzyl Cyclohexanamine As a Chemical Platform

Utilization as a Versatile Building Block in Complex Organic Synthesis

There is currently no available scientific literature detailing the use of N-(3-bromo-4-methoxybenzyl)cyclohexanamine as a versatile building block in complex organic synthesis. While amines and halogenated aromatic compounds are generally considered valuable synthons in organic chemistry, the specific applications for this compound have not been reported.

No research has been published that describes the use of this compound as a direct precursor to advanced agrochemicals or specialty industrial chemicals. The potential for this compound to serve in such a capacity has not been explored in the available literature.

There is no information available in scientific databases concerning the use of this compound as an intermediate for the synthesis of novel organic materials such as polymers, dyes, or electronic materials.

Ligand Design and Coordination Chemistry Applications Incorporating this compound Moiety

A review of the relevant literature shows no studies on the design of ligands or applications in coordination chemistry that specifically incorporate the this compound moiety. The coordination properties of this compound have not been investigated.

Role in Methodological Development in Organic Synthesis

There are no published reports on the role of this compound in the methodological development of organic synthesis. Its potential as a reagent, catalyst, or model substrate in new synthetic methods has not been documented.

Future Research Directions and Unexplored Chemical Spaces for N 3 Bromo 4 Methoxybenzyl Cyclohexanamine

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The presence of a stereocenter at the cyclohexyl ring and the potential for atropisomerism due to the substituted benzyl (B1604629) group makes the development of stereoselective and enantioselective synthetic routes for N-(3-bromo-4-methoxybenzyl)cyclohexanamine a critical research objective.

Future synthetic strategies are expected to move beyond classical methods to embrace more sophisticated catalytic systems. One promising avenue is the use of photoredox catalysis, which has been successfully employed for the stereoselective synthesis of other functionalized cyclohexylamine (B46788) derivatives through [4 + 2] cycloadditions. nih.gov Such methods offer mild reaction conditions and high diastereoselectivities, which would be advantageous for constructing the cyclohexanamine core with precise stereocontrol. nih.gov

Furthermore, enzyme-catalyzed asymmetric reductive amination represents a powerful tool for establishing chirality. acs.org Research into identifying or engineering specific imine reductases or transaminases that can accommodate the bulky 3-bromo-4-methoxybenzaldehyde (B45424) or a related ketone precursor could provide a direct and highly enantioselective route to specific stereoisomers of the target molecule. The synthesis of chiral cyclohexane cis-diamines, which are structurally challenging, has benefited from enzymatic approaches, highlighting the potential of biocatalysis in this area. acs.org

Additionally, methods for the stereoselective synthesis of multi-substituted cyclohexanes, such as Michael/Michael/isomerization cascade reactions, could be adapted to introduce the amine functionality with high stereocontrol. researchgate.net

Table 1: Potential Stereoselective Synthetic Approaches

| Method | Potential Advantage | Key Research Challenge |

| Photoredox-catalyzed cycloaddition | High diastereoselectivity, mild conditions, atom economy. nih.gov | Design of suitable precursors and catalyst systems for the specific substrate. |

| Enzymatic Reductive Amination | High enantioselectivity, green reaction conditions. acs.org | Discovery or engineering of enzymes with appropriate substrate specificity and stability. |

| Asymmetric Hydrogenation | Established methodology for creating chiral amines. | Development of chiral catalysts that are effective for the specific imine precursor. |

| Cascade Reactions | Rapid construction of molecular complexity and stereocenters. researchgate.net | Designing a cascade sequence that terminates in the desired functionalized cyclohexanamine. |

Advanced Mechanistic Studies and Discovery of Novel Chemical Transformations

A deep understanding of the reactivity of this compound is essential for unlocking its full potential. Advanced mechanistic studies can guide the discovery of novel chemical transformations that leverage its unique electronic and steric properties.

The presence of the benzylamine moiety opens up possibilities for various C-H activation strategies. Research has shown that free primary and secondary amines can direct the ortho-C–H halogenation and acetoxylation of benzylamines using palladium catalysis. thieme-connect.com Applying these methodologies to this compound could lead to further functionalization of the aromatic ring at the C-2 position, creating complex poly-substituted aromatic structures.

Another area of exploration is the deaminative coupling of the benzylamine group. Recent work has demonstrated a metal-free method for coupling benzylamines with arylboronic acids, forging a new carbon-carbon bond. ethz.ch Investigating this transformation could convert the amine into a versatile leaving group for constructing diarylmethane-like structures. Mechanistic studies, including kinetic analysis and computational modeling, will be crucial to understand the reaction pathways and optimize conditions for these novel transformations. researchgate.net

Furthermore, the inherent reactivity of the secondary amine can be exploited in oxidative coupling reactions to form imines, which are valuable intermediates in organic synthesis. researchgate.net The development of selective catalysts for such transformations would add to the synthetic utility of the parent compound.

Integration of Machine Learning and AI in Predicting this compound Reactivity and Synthesis

ML models can be trained to predict the reactivity of the compound under various conditions. rsc.orgresearchgate.net By analyzing molecular descriptors, these models can forecast the outcomes of reactions, identify potential side products, and suggest optimal conditions, thereby reducing the need for extensive trial-and-error experimentation. appliedclinicaltrialsonline.comnih.gov Given the challenges of working with limited data, strategies like transfer learning and active learning will be particularly important. nih.gov These approaches allow models trained on larger, more general reaction datasets to be fine-tuned for the specific chemical space of this compound and its derivatives. nih.gov

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Specific Goal | Expected Outcome |

| Reactivity Prediction | Forecast reaction yields and selectivity for novel transformations. researchgate.net | Prioritization of high-potential experiments; reduced resource expenditure. |

| Retrosynthesis Planning | Design efficient and novel synthetic routes to the target molecule and its analogs. nih.gov | Discovery of more cost-effective and sustainable manufacturing processes. |

| Catalyst Discovery | Identify optimal catalysts for stereoselective synthesis or functionalization reactions. | Accelerated development of highly efficient and selective chemical processes. |

| Property Prediction | Estimate physicochemical and biological properties of derivatives. | Faster screening of virtual compound libraries for potential applications. |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The structural features of this compound—an aromatic ring capable of π-π stacking, a hydrogen bond-donating and -accepting secondary amine, and a hydrophobic cyclohexyl group—make it an intriguing building block for supramolecular chemistry and self-assembly.

Future research should investigate the ability of this molecule to form ordered structures in solution and in the solid state. The interplay between hydrogen bonding involving the N-H group and halogen bonding from the bromine atom could direct the formation of specific supramolecular synthons. The methoxy (B1213986) group can also participate in weaker hydrogen bonding and influence crystal packing.

The self-assembly of this molecule or its derivatives could lead to the formation of functional materials such as gels, liquid crystals, or nanomaterials. nih.gov For instance, by attaching different functional units, it might be possible to create self-assembling systems that respond to external stimuli like light or pH. nih.gov The principles of molecular recognition could be used to guide the assembly of this compound with other molecules, such as cucurbiturils or cyclodextrins, to form host-guest complexes with potential applications in sensing or delivery systems. researchgate.net

Scalable and Atom-Economical Production Methodologies for Industrial Implementation

For any chemical compound to have a significant impact, its synthesis must be scalable, cost-effective, and environmentally friendly. Future research must focus on developing production methodologies for this compound that adhere to the principles of green chemistry, particularly atom economy.

Reductive amination of 3-bromo-4-methoxybenzaldehyde with cyclohexylamine is a direct route, and optimizing this process for industrial scale is a key objective. researchgate.net This includes the development of robust, reusable, and non-precious metal catalysts for the hydrogenation of the intermediate imine. google.com Using heterogeneous catalysts in continuous flow reactors could offer advantages in terms of safety, efficiency, and ease of product isolation. tue.nl

Q & A

Q. How can researchers design in vitro experiments to evaluate its anticancer activity?

- Methodological Answer : Screen against human cancer cell lines (e.g., MCF-7, PC-3) using MTT or SRB assays. Calculate IC50 values with dose-response curves (e.g., 10–100 µM range). Include positive controls (e.g., cisplatin) and validate results with triplicate experiments. Structural analogs like (S)-N-(4-prop-1-en-2-ylcyclohex-1-enyl)methyl)cyclohexanamine show IC50 values of 44.3–79.0 µM, providing benchmarks for comparison .

Q. What computational strategies predict the drug-likeness and target interactions of this compound?

- Methodological Answer :

- SwissADME : Assess Lipinski’s Rule of Five (logP <5, hydrogen bond donors/acceptors ≤5/10).

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like 3G9k protein. Optimize binding poses with energy minimization.

- Molinspiration : Calculate bioavailability scores and topological polar surface area (TPSA) to predict membrane permeability .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Methodological Answer : For NMR discrepancies, perform 2D experiments (COSY, HSQC) to confirm connectivity. For crystallography, refine structures using SHELXL (e.g., twin refinement for twinned crystals) and validate with R-factor convergence. Cross-check experimental data with DFT-calculated spectra (e.g., IR, NMR) to identify outliers .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality and twinning. Optimize crystallization via vapor diffusion with solvents like dichloromethane/hexane. Use SHELXD for structure solution and Olex2 for visualization. For twinned data, apply HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter). Validate with Rint and completeness metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.